Physicochemical properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Physicochemical properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Abstract
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a substituted pyridine derivative incorporating ether and ester functional groups. As a halogenated heterocyclic compound, it represents a valuable building block in medicinal chemistry and materials science, where precise structural and electronic properties are paramount for designing target-specific molecules. A comprehensive understanding of its physicochemical properties is fundamental for its effective application in synthesis, process development, and formulation. This guide provides a detailed examination of the key chemical, physical, and spectroscopic characteristics of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, alongside validated experimental protocols for their determination. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to confidently utilize this compound in their research endeavors.
Chemical Identity and Structure
The structural foundation of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a pyridine ring, which is functionalized at the 5-position with a bromine atom and at the 2-position with a methyl acetate group via an ether linkage. This arrangement of functional groups dictates its reactivity, polarity, and potential for intermolecular interactions.
| Identifier | Value |
| IUPAC Name | Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate |
| CAS Number | 845890-35-9[1] |
| Molecular Formula | C₈H₈BrNO₃[1] |
| Molecular Weight | 246.06 g/mol [1] |
| Canonical SMILES | COC(=O)COC1=NC=C(C=C1)Br |
| InChI Key | Not available in searched literature. |
Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. They are critical for predicting solubility, absorption, distribution, and stability. The following table summarizes the known and predicted properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.
| Property | Value / Predicted Behavior | Rationale & Significance |
| Physical State | Predicted: White to off-white solid | Similar aromatic esters are often crystalline solids at room temperature.[2] This is crucial for handling, storage, and weighing. |
| Melting Point | Not available in searched literature. | A sharp melting point is a key indicator of purity. This can be determined experimentally via the capillary method described in Section 4.4. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol); Sparingly soluble in water. | The ester and ether functionalities provide some polarity, but the bromopyridine core is largely hydrophobic. Aqueous solubility is a critical parameter for biological assays and formulation.[3] |
| pKa | Predicted: ~2.0 - 4.0 | The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the 2-oxyacetate substituent. This value influences solubility at different pH values. |
| LogP | Not available in searched literature. | The partition coefficient (LogP) is a measure of lipophilicity, which is essential for predicting membrane permeability and pharmacokinetic behavior. This can be determined via the shake-flask method (Section 4.6). |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Based on its structure, the following spectral characteristics are expected for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
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δ ~ 8.3 ppm (d, 1H): Proton at C6 of the pyridine ring, appearing as a doublet due to coupling with the C4 proton.
-
δ ~ 7.8 ppm (dd, 1H): Proton at C4 of the pyridine ring, appearing as a doublet of doublets due to coupling with both C3 and C6 protons.
-
δ ~ 6.9 ppm (d, 1H): Proton at C3 of the pyridine ring, appearing as a doublet due to coupling with the C4 proton.
-
δ ~ 4.9 ppm (s, 2H): Methylene protons (-O-CH₂ -C=O), deshielded by the adjacent ether oxygen and carbonyl group.
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δ ~ 3.7 ppm (s, 3H): Methyl ester protons (-O-CH₃ ).
¹³C NMR Spectroscopy
The carbon NMR spectrum should reveal eight distinct signals:
-
δ ~ 168 ppm: Carbonyl carbon of the ester.
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δ ~ 163 ppm: C2 of the pyridine ring (attached to the ether oxygen).
-
δ ~ 148 ppm: C6 of the pyridine ring.
-
δ ~ 141 ppm: C4 of the pyridine ring.
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δ ~ 115 ppm: C3 of the pyridine ring.
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δ ~ 108 ppm: C5 of the pyridine ring (attached to bromine).
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δ ~ 66 ppm: Methylene carbon (-O-C H₂-C=O).
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δ ~ 52 ppm: Methyl ester carbon (-O-C H₃).
Infrared (IR) Spectroscopy
Key vibrational frequencies provide evidence of the primary functional groups. For pyridine derivatives, aromatic C=C and C=N stretching vibrations are typically observed between 1388 and 1608 cm⁻¹.[3]
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch (methyl and methylene).
-
~1750 cm⁻¹: Strong C=O stretch (ester).
-
~1600, ~1470 cm⁻¹: Aromatic C=C and C=N ring stretching.
-
~1250 cm⁻¹: C-O stretch (asymmetric, ether and ester).
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~1100 cm⁻¹: C-O stretch (symmetric, ether and ester).
-
~800-600 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z 245 and 247 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Key Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z 214/216, or loss of the entire carbomethoxymethyl group (-CH₂COOCH₃) leading to a fragment corresponding to the 5-bromo-2-oxypyridine radical cation.
UV-Vis Spectroscopy
For pyridine derivatives, maximum absorption wavelengths are typically observed between 200 nm and 400 nm.[3] The electronic transitions within the bromopyridine chromophore are expected to produce one or more absorption maxima in this UV region, which is useful for quantitative analysis using techniques like HPLC-UV.
Experimental Methodologies for Characterization
To ensure scientific integrity, all synthesized or acquired batches of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate must be rigorously characterized. The following section details standardized protocols for determining its core properties.
Overall Workflow for Characterization
A logical progression of analytical techniques is crucial for building a comprehensive profile of the compound.
Caption: General workflow for the characterization of a novel compound.
Purity and Identity Confirmation (HPLC-MS)
This method confirms the molecular weight while assessing the purity of the sample.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). Dilute to ~10 µg/mL with 50:50 ACN:Water.
-
Instrumentation (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength determined from UV-Vis analysis (e.g., 270 nm).
-
-
Instrumentation (MS):
-
Interface: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Scan for the expected m/z of the protonated molecule [M+H]⁺ (246.0/248.0).
-
-
Analysis: Purity is determined by integrating the area of the main peak relative to the total peak area in the UV chromatogram. The mass spectrum confirms the identity.
Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility, which is the most accurate measure.[4]
-
Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with mobile phase and determine the concentration using a pre-validated HPLC-UV method with a calibration curve.[4]
Caption: Workflow for Thermodynamic Solubility Determination.[4]
Melting Point Determination (Capillary Method)
This classic technique provides a quick assessment of purity.[4]
-
Sample Preparation: Ensure the compound is a dry, finely ground powder.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat at a moderate rate (~10 °C/min) initially, then slow to a ramp rate of 1-2 °C/min when within 20 °C of the expected melting point.
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound will have a sharp melting range (< 2 °C).
pKa Determination (Potentiometric Titration)
This method measures the pH at which the pyridine nitrogen is 50% protonated.[4]
-
Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low. Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the pyridine nitrogen.
-
Titration: Calibrate a pH meter. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[4]
LogP Determination (Shake-Flask Method)
This is the gold standard for measuring lipophilicity.[4]
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Partitioning: Prepare a stock solution of the compound in one of the phases. Add a known volume of this stock to a vial containing a known volume of the other pre-saturated phase.
-
Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Quantification: Centrifuge the vial to ensure complete phase separation. Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]water. The final value is reported as log₁₀(P).[4]
Synthesis and Reactivity
A plausible and efficient synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is via a Williamson ether synthesis.
Caption: Proposed Williamson ether synthesis pathway.
In this reaction, a non-nucleophilic base like potassium carbonate deprotonates the hydroxyl group of 5-bromo-2-hydroxypyridine. The resulting pyridinolate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of methyl bromoacetate to displace the bromide and form the ether linkage. Methyl bromoacetate is a well-known alkylating agent used for this purpose.[5]
Reactivity Insights:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-[(5-Bromo-2-pyridyl)oxy]acetic acid.
-
Nucleophilic Aromatic Substitution: The bromopyridine ring can potentially undergo nucleophilic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.
-
Metal-Catalyzed Cross-Coupling: The C-Br bond provides a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this compound a versatile intermediate for elaborating the pyridine core.
Conclusion
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a compound with a rich set of functional groups that make it an attractive intermediate for chemical synthesis. Its core physicochemical properties—polarity, solubility, and basicity—are dictated by the interplay between the bromopyridine core and the oxyacetate side chain. While a full experimental dataset is not publicly available, its characteristics can be reliably predicted based on its structure and corroborated using the standardized analytical workflows detailed in this guide. Adherence to these rigorous characterization protocols is essential for ensuring the quality, reproducibility, and ultimate success of research and development programs that utilize this versatile molecule.
References
- Benchchem.
- CymitQuimica. Methyl 2-[(5-Bromo-2-pyridyl)
-
Wikipedia. Methyl 2-bromoacetate. [Link]
- Benchchem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
- Supporting Inform
- Hasan, M. B., et al. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
